molecular formula C9H6ClN5O3 B11182413 4-chloro-3-nitro-N-(1,2,4-triazol-4-yl)benzamide

4-chloro-3-nitro-N-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B11182413
M. Wt: 267.63 g/mol
InChI Key: LLLUCSJQSSEMDA-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-N-(1,2,4-triazol-4-yl)benzamide is a heterocyclic compound that features a benzamide core substituted with a chloro and nitro group, as well as a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-nitro-N-(1,2,4-triazol-4-yl)benzamide typically involves multi-step reactions. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-nitro-N-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products:

    Reduction: The major product would be 4-chloro-3-amino-N-(1,2,4-triazol-4-yl)benzamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

Scientific Research Applications

4-Chloro-3-nitro-N-(1,2,4-triazol-4-yl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the triazole ring can form hydrogen bonds and dipole interactions with biological receptors . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-Chloro-3-nitrobenzamide: Lacks the triazole ring, which may reduce its biological activity.

    3-Nitro-N-(1,2,4-triazol-4-yl)benzamide: Lacks the chloro group, which can affect its reactivity and binding properties.

Uniqueness: 4-Chloro-3-nitro-N-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of both the chloro and nitro groups, as well as the triazole ring. This combination of functional groups provides a versatile platform for chemical modifications and enhances its potential for various applications .

Properties

Molecular Formula

C9H6ClN5O3

Molecular Weight

267.63 g/mol

IUPAC Name

4-chloro-3-nitro-N-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C9H6ClN5O3/c10-7-2-1-6(3-8(7)15(17)18)9(16)13-14-4-11-12-5-14/h1-5H,(H,13,16)

InChI Key

LLLUCSJQSSEMDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN2C=NN=C2)[N+](=O)[O-])Cl

solubility

30.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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